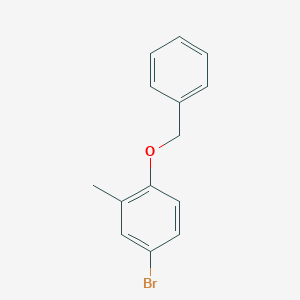

1-(Benzyloxy)-4-bromo-2-methylbenzene

Description

Structural Context and Significance of the Compound

The molecular structure of 1-(benzyloxy)-4-bromo-2-methylbenzene is characterized by a benzene (B151609) ring substituted with four different groups: a benzyloxy group (-OCH₂C₆H₅), a bromine atom (-Br), a methyl group (-CH₃), and a hydrogen atom. This specific arrangement of substituents imparts distinct chemical properties that are strategically exploited in organic synthesis.

The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl group. This protection is crucial in multi-step syntheses to prevent the acidic proton of the hydroxyl group from interfering with subsequent reactions, particularly those involving organometallic reagents or strong bases. wikipedia.orgchem-station.comlibretexts.org The benzyl (B1604629) group is stable under a wide range of acidic and basic conditions, yet it can be selectively removed under reductive conditions, such as catalytic hydrogenation, which preserves many other functional groups. chem-station.comorganic-chemistry.org

The bromine atom at the para-position to the benzyloxy group is a key functional handle for introducing further molecular complexity. As an aryl bromide, this position is highly amenable to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net Notably, it is an excellent substrate for transition metal-catalyzed cross-coupling reactions. rsc.orgrsc.orgwikipedia.org The electronic effect of the electron-donating benzyloxy group can also influence the reactivity of the aryl bromide.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 17671-75-9 |

| Molecular Formula | C₁₄H₁₃BrO |

| Molecular Weight | 277.16 g/mol |

| Appearance | Not specified in search results |

| Boiling Point | Not specified in search results |

| Melting Point | Not specified in search results |

| Solubility | Insoluble in water (predicted) |

Overview of Research Trajectories for Aryl Bromides in Complex Molecule Construction

Aryl bromides are cornerstone electrophiles in modern organic synthesis, primarily due to their optimal balance of reactivity and stability. Their C-Br bond is sufficiently reactive to participate in a wide array of transformations, yet they are generally stable enough to be isolated, purified, and stored. Research in this area has been dominated by the development and application of transition metal-catalyzed cross-coupling reactions.

The Nobel Prize in Chemistry in 2010 was awarded for the development of palladium-catalyzed cross-coupling reactions, which frequently employ aryl bromides. wikipedia.org Key reactions involving aryl bromides include:

Suzuki-Miyaura Coupling: The reaction of an aryl bromide with an organoboron compound, catalyzed by a palladium complex, to form a biaryl structure. rsc.orgrsc.org This is one of the most widely used C-C bond-forming reactions.

Heck Reaction: The palladium-catalyzed reaction of an aryl bromide with an alkene to form a substituted alkene. rsc.org

Sonogashira Coupling: A palladium- and copper-cocatalyzed reaction between an aryl bromide and a terminal alkyne to synthesize aryl alkynes. rsc.org

Buchwald-Hartwig Amination: A palladium-catalyzed reaction for the formation of a carbon-nitrogen bond between an aryl bromide and an amine.

Stille Coupling: The coupling of an aryl bromide with an organostannane reagent, catalyzed by palladium. rsc.org

Recent research trajectories have focused on expanding the scope of these reactions, developing more active and stable catalysts, and performing these transformations under milder conditions. rsc.orgacs.org There is also a growing interest in using other transition metals, such as nickel and copper, to catalyze similar transformations of aryl bromides, sometimes with complementary reactivity. princeton.edu The versatility of aryl bromides as synthetic precursors continues to make them a central focus in the construction of complex organic molecules. researchgate.net

Historical Perspective of Benzyloxy-Protected Aromatic Systems in Chemical Synthesis

The use of the benzyl group as a protecting group for alcohols, including phenols, has a long and rich history in organic synthesis. wikipedia.org Its introduction marked a significant advancement in the ability to perform multi-step syntheses of complex molecules, such as natural products and carbohydrates.

Historically, the protection of hydroxyl groups was a major challenge in synthetic chemistry. The development of the benzyl ether as a protective strategy provided a solution that offered high stability to a broad range of reagents and reaction conditions. chem-station.comresearchgate.net The Williamson ether synthesis, where an alkoxide or phenoxide is treated with benzyl bromide or benzyl chloride, became a standard method for its installation. organic-chemistry.org

The true power of the benzyloxy group was fully realized with the development of catalytic hydrogenation as a mild and selective method for its removal. This deprotection strategy, typically employing palladium on carbon (Pd/C) and hydrogen gas, is highly efficient and chemoselective, leaving many other functional groups, such as esters, ketones, and even other protecting groups, intact. libretexts.orgorganic-chemistry.org

Over the decades, variations of the benzyl protecting group, such as the p-methoxybenzyl (PMB) group, have been developed to allow for alternative deprotection methods, for instance, through oxidative cleavage. wikipedia.orgorganic-chemistry.org The enduring utility of benzyloxy-protected aromatic systems is a testament to their reliability and versatility, and they remain a fundamental tool in the arsenal (B13267) of the synthetic organic chemist.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-methyl-1-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO/c1-11-9-13(15)7-8-14(11)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKODXCGHSJXSFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201272911 | |

| Record name | 4-Bromo-2-methyl-1-(phenylmethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201272911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338454-32-3 | |

| Record name | 4-Bromo-2-methyl-1-(phenylmethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338454-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-methyl-1-(phenylmethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201272911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzyloxy 4 Bromo 2 Methylbenzene and Analogues

Established Synthetic Pathways

Traditional syntheses rely on well-understood, robust reactions such as the Williamson ether synthesis and electrophilic aromatic substitution. These methods are widely used due to their reliability and the commercial availability of starting materials.

The most direct and common method for forming the benzyloxy ether is the Williamson ether synthesis. francis-press.comyoutube.com This S(_N)2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide. For the synthesis of 1-(Benzyloxy)-4-bromo-2-methylbenzene, this pathway utilizes 4-bromo-2-methylphenol (B185452) as the nucleophile precursor and a benzyl (B1604629) halide, typically benzyl bromide, as the electrophile.

The reaction begins with the deprotonation of 4-bromo-2-methylphenol using a suitable base to form the more nucleophilic phenoxide ion. The choice of base and solvent is crucial to favor O-alkylation over potential C-alkylation side reactions. pharmaxchange.infonih.gov Protic solvents can solvate the phenoxide oxygen, reducing its nucleophilicity and potentially leading to C-alkylation, whereas polar aprotic solvents like acetone (B3395972) or dimethylformamide (DMF) are generally preferred. pharmaxchange.info

Detailed Research Findings: The reaction is typically performed by stirring 4-bromo-2-methylphenol with a base such as potassium carbonate (K(_2)CO(_3)) or sodium hydride (NaH) in a polar aprotic solvent, followed by the addition of benzyl bromide. youtube.comchemspider.com Heating the reaction mixture to reflux often ensures completion. chemspider.com The use of potassium carbonate is common as it is a mild, inexpensive, and easy-to-handle base. chemspider.com

| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-bromo-2-methylphenol | Benzyl bromide, K₂CO₃ | Acetone | Reflux | Good to High | chemspider.com |

| Phenols | Alkyl Halides, NaH | DMF/THF | 0 °C to RT | High | youtube.com |

| Phenols | Benzyl bromide, Base | DMF | RT to Heat | High (O-alkylation) | pharmaxchange.info |

An alternative established route involves the electrophilic aromatic bromination of 1-(benzyloxy)-2-methylbenzene. In this pathway, the regioselectivity of the bromination is dictated by the directing effects of the substituents already present on the benzene (B151609) ring: the benzyloxy group (-OCH(_2)Ph) and the methyl group (-CH(_3)).

Both the benzyloxy and methyl groups are activating, ortho, para-directing groups. rsc.org The benzyloxy group is a significantly stronger activating group than the methyl group. Therefore, the position of bromination will be primarily controlled by the benzyloxy group. The positions ortho and para to the benzyloxy group are C4 and C6. Steric hindrance from the adjacent methyl group at C2 may slightly disfavor substitution at the C6 position, making the C4 position the most electronically and sterically favored site for electrophilic attack. This leads to the desired this compound as the major product. rsc.orgresearchgate.net

Detailed Research Findings: N-Bromosuccinimide (NBS) is a common and convenient reagent for this type of bromination, as it is a solid that is easier and safer to handle than liquid bromine. wikipedia.orgcambridgescholars.com The reaction can be catalyzed by acids or performed in polar solvents to generate the electrophilic bromine species. acs.orgsci-hub.styoutube.com For electron-rich aromatic compounds like benzyloxybenzene derivatives, the bromination can proceed under mild conditions. wikipedia.org

| Starting Material | Brominating Agent | Catalyst/Solvent | Conditions | Major Product | Reference |

|---|---|---|---|---|---|

| Electron-rich arenes | NBS | DMF | Room Temp | para-Bromo isomer | wikipedia.org |

| Aryl ethers | NBS | I₂ (cat.), CH₂Cl₂ | Room Temp | ortho-Bromo isomer | sci-hub.st |

| Deactivated arenes | NBS | conc. H₂SO₄ | Mild | Mono-bromoarenes | acs.org |

| Benzene | Br₂ | FeBr₃ | Room Temp | Bromobenzene (B47551) | libretexts.org |

Novel and Emerging Synthetic Approaches

Recent advances in organic synthesis have focused on improving efficiency, selectivity, and environmental compatibility. These modern methods offer promising alternatives to the classical approaches for synthesizing substituted aromatic compounds.

Modern synthetic chemistry has seen a surge in methods for the direct and regioselective functionalization of C-H bonds, often utilizing transition-metal catalysis. acs.orgineosopen.org These methods can offer alternative pathways to construct molecules like this compound with high precision, potentially bypassing the need for pre-functionalized starting materials.

For instance, palladium-catalyzed methods have been developed for the regioselective halogenation of arene C-H bonds using N-halosuccinimides as the halogen source. acs.org By employing a directing group, the catalyst can be guided to a specific C-H bond, enabling chlorination, bromination, or iodination at positions that might not be accessible through traditional electrophilic substitution. While a specific application to 1-(benzyloxy)-2-methylbenzene may not be documented, the principles could be applied.

Similarly, iron-catalyzed oxidative bromination using potassium bromide (KBr) as the bromine source and hydrogen peroxide (H(_2)O(_2)) as a green oxidant represents another modern approach. rsc.orgresearchgate.net Metal-organic frameworks (MOFs) can be used to encapsulate the iron catalyst, enhancing regioselectivity through shape-selective catalysis. rsc.orgresearchgate.net

In line with the principles of green chemistry, significant effort has been directed towards developing more environmentally benign bromination methods. These approaches aim to replace hazardous reagents like elemental bromine and chlorinated solvents, and to improve atom economy. digitellinc.comdigitellinc.comrsc.org

One such approach involves using a bromide-bromate mixture (e.g., NaBr/NaBrO(_3)) in an aqueous medium. rsc.orgchemindigest.com Upon acidification, this mixture generates hypobromous acid (HOBr) in situ as the active brominating species. This method avoids the handling of corrosive liquid bromine and often proceeds under ambient conditions without a catalyst for activated aromatic substrates like aromatic ethers. rsc.org

Another green strategy employs solid catalysts, such as zeolites, to enhance the selectivity and efficiency of bromination while simplifying catalyst recovery and reuse. rsc.orggoogle.com Zeolites can provide shape selectivity, favoring the formation of the para-isomer due to steric constraints within their porous structure. google.comnih.gov For example, an Fe(_2)O(_3)/zeolite catalyst system has been shown to be effective for the bromination of non-activated aromatic compounds, offering a recyclable and cost-effective option. rsc.org

| Green Approach | Reagents | Key Features | Reference |

|---|---|---|---|

| In situ HOBr generation | NaBr/NaBrO₃, Acid | Avoids liquid Br₂, aqueous medium, catalyst-free for activated arenes. | rsc.org |

| Zeolite Catalysis | Br₂, HY or HM Zeolite + Lewis Acid | Shape-selective (para-directing), recyclable catalyst. | google.com |

| Heterogeneous Catalysis | HBr, Fe₂O₃/Zeolite | Cost-effective, recyclable catalyst, in situ generation of FeBr₃. | rsc.org |

| Aqueous Bromination | NBS, Mandelic acid (cat.) | Uses water as solvent, room temperature, quick reaction. | digitellinc.com |

| Photocatalysis | BrCCl₃, Ru(bpy)₃Cl₂ | Visible light-induced, mild conditions, avoids strong acids/oxidants. | rsc.org |

Advanced Reactivity and Mechanistic Studies of 1 Benzyloxy 4 Bromo 2 Methylbenzene

Cross-Coupling Reactions

The presence of the aryl bromide moiety makes 1-(Benzyloxy)-4-bromo-2-methylbenzene an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern chemistry for the construction of carbon-carbon and carbon-heteroatom bonds.

Palladium catalysis is a cornerstone of synthetic organic chemistry, enabling the formation of new bonds with high efficiency and selectivity. cem.com this compound is a suitable candidate for several key palladium-catalyzed transformations, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The general catalytic cycle for these reactions typically involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation (for Suzuki) or coordination of the coupling partner (for Heck and Sonogashira) or amine (for Buchwald-Hartwig), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst. wikipedia.orgwikipedia.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically an arylboronic acid or ester, to form a biaryl structure. nih.gov It is widely used for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov For this compound, this reaction would create a new C(sp²)–C(sp²) bond at the C4 position. nih.gov

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction typically proceeds with trans selectivity. organic-chemistry.org This transformation allows for the introduction of vinyl groups onto the aromatic ring of the substrate.

Sonogashira Coupling: This reaction forms a C(sp²)–C(sp) bond by coupling the aryl bromide with a terminal alkyne. researchgate.net It is typically co-catalyzed by a copper(I) salt. researchgate.netresearchgate.net This method is invaluable for the synthesis of arylalkynes.

Buchwald-Hartwig Amination: This powerful method is used to form carbon-nitrogen bonds by coupling aryl halides with primary or secondary amines. wikipedia.orglibretexts.org The reaction has largely replaced harsher classical methods for synthesizing aryl amines. wikipedia.org It allows for the direct introduction of an amino group at the C4 position of this compound.

Below is a table summarizing typical conditions for these palladium-catalyzed reactions with aryl bromides analogous to the target compound.

| Reaction | Coupling Partner | Typical Pd Catalyst | Typical Ligand | Typical Base | Typical Solvent |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Ar'B(OH)₂ | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, H₂O |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PdCl₂ | PPh₃, P(o-tolyl)₃ | Et₃N, K₂CO₃ | DMF, DMA, Acetonitrile |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, Pd(OAc)₂ | PPh₃ | Et₃N, Piperidine | THF, Toluene |

| Buchwald-Hartwig | R₂NH | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, XPhos, RuPhos | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane |

While palladium catalysts are dominant, other transition metals such as copper and nickel are also effective for cross-coupling reactions involving aryl halides.

Copper-Catalyzed Reactions: Copper-catalyzed reactions, such as the Ullmann condensation, are classical methods for forming C–N, C–O, and C–S bonds. Modern advancements have led to milder reaction conditions. Copper catalysis can be particularly useful for coupling with nucleophiles like azoles. nih.gov For instance, copper(I)-catalyzed coupling of 1-bromoalkynes with various reagents is a well-established method. nih.gov

Nickel-Catalyzed Reactions: Nickel catalysts are a more cost-effective alternative to palladium and exhibit unique reactivity. squarespace.com They are particularly adept at coupling C(sp²) centers with C(sp³) electrophiles and can activate traditionally less reactive bonds. squarespace.comnih.gov Nickel-catalyzed cross-electrophile coupling reactions have been developed that show high selectivity for different carbon-halogen bonds. nih.gov

| Metal | Reaction Type | Typical Catalyst | Typical Coupling Partners | Key Features |

|---|---|---|---|---|

| Copper | Ullmann-type Coupling | CuI, Cu₂O, CuCN | Amines, Alcohols, Thiols, Azoles | Classic method for C-Heteroatom bonds. |

| Nickel | Kumada/Negishi/Suzuki-type | NiCl₂(dppp), Ni(cod)₂ | Grignard reagents, Organozincs, Alkyl bromides | Cost-effective; unique reactivity with C(sp³) partners. squarespace.com |

Direct C-H activation is an emerging and powerful strategy in synthesis that avoids the need for pre-functionalized starting materials. While palladium and rhodium are common catalysts, copper has also been used for C-H/N-H cross-coupling reactions. nih.gov For a substrate like this compound, potential sites for C-H activation include the aromatic C-H bonds or the benzylic C-H bonds of the protecting group. However, in the presence of a C-Br bond, cross-coupling reactions typically occur preferentially at the carbon-halogen bond, as it is more reactive. C-H activation would generally require specific directing groups or conditions designed to favor it over the oxidative addition at the C-Br bond.

Electrophilic Aromatic Substitution on the Benzyloxy-Substituted Ring

The benzyloxy-substituted ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the benzyloxy group (-OCH₂Ph) and the methyl group (-CH₃). The reactivity and regioselectivity of substitution reactions are governed by the interplay of the electronic and steric effects of all three substituents on the aromatic ring.

The directing effects of the substituents are summarized as follows:

Benzyloxy group (-OCH₂Ph at C1): This is a powerful activating group and is ortho, para-directing. The oxygen atom donates electron density to the ring via resonance, stabilizing the arenium ion intermediate formed during electrophilic attack at the ortho and para positions.

Methyl group (-CH₃ at C2): This is a weakly activating group and is also ortho, para-directing, primarily through hyperconjugation and inductive effects.

Bromo group (-Br at C4): This is a deactivating group due to its inductive electron-withdrawing effect, but it is ortho, para-directing because of the resonance participation of its lone pairs. wikipedia.orglibretexts.org

The available positions for electrophilic attack on the substituted ring are C3, C5, and C6. The combined influence of the three substituents determines the most likely site(s) of substitution.

Attack at C6: This position is ortho to the strongly activating benzyloxy group, making it a highly favorable site for electrophilic attack. However, it is also adjacent to the methyl group at C2, which may introduce some steric hindrance.

Attack at C3: This position is ortho to the methyl group and meta to the benzyloxy and bromo groups. The directing effects of the methyl and bromo groups are synergistic for this position.

Attack at C5: This position is para to the methyl group and ortho to the bromo group. It is also meta to the benzyloxy group.

Considering the potent activating and directing nature of the benzyloxy group, substitution is most likely to be directed to its ortho position (C6). While steric hindrance from the adjacent methyl group could play a role, the electronic activation by the ether oxygen is typically a dominant factor. organicchemistrytutor.com

| Reaction Type | Typical Reagents | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 1-(Benzyloxy)-4-bromo-2-methyl-6-nitrobenzene | The powerful ortho-directing effect of the benzyloxy group is expected to dominate, leading to substitution at the C6 position. |

| Bromination | Br₂/FeBr₃ | 1-(Benzyloxy)-4,6-dibromo-2-methylbenzene | Similar to nitration, the benzyloxy group directs the incoming electrophile to the C6 position. |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 1-(1-(Benzyloxy)-4-bromo-2-methylphenyl)ethan-1-one (Acylation at C6) | Acylation is sensitive to steric hindrance, but the strong activation at C6 may still favor this position. Some substitution at C5 might also be observed. chemguide.co.uk |

Rearrangement Reactions (e.g., Wittig rearrangement of ethers if applicable to derivatives)

Derivatives of this compound, being aryl benzyl (B1604629) ethers, are potential substrates for the mdpi.comresearchgate.net-Wittig rearrangement. wikipedia.org This reaction involves the treatment of an ether with a strong organolithium base, leading to a 1,2-rearrangement to form an alcohol. organic-chemistry.orgslideshare.net The reaction is particularly effective for ethers that can form a stabilized carbanion adjacent to the ether oxygen.

The key step in the Wittig rearrangement of an aryl benzyl ether is the deprotonation of the benzylic carbon by a strong base, such as n-butyllithium (n-BuLi), to form an α-lithiated intermediate. nih.gov This is followed by an intramolecular rearrangement where one of the groups on the oxygen atom migrates to the adjacent carbanionic carbon. The generally accepted mechanism involves the formation of a radical-ketyl pair within a solvent cage, which then recombines to form the alkoxide product. wikipedia.orgorganic-chemistry.org Subsequent aqueous workup yields the final alcohol.

For a derivative of this compound, the rearrangement would proceed as follows:

Deprotonation: The benzylic protons of the -OCH₂Ph group are acidic enough to be removed by a strong base like n-BuLi, generating a carbanion.

Rearrangement: The substituted aryl group (4-bromo-2-methylphenyl) migrates from the oxygen atom to the adjacent benzylic carbanion. This forms a lithium alkoxide of a diarylmethanol.

Protonation: Quenching the reaction with an aqueous acid source protonates the alkoxide to yield the final diarylmethanol product.

The presence of activating groups on the aryl ring can facilitate the rearrangement. nih.govmdpi.com The methyl group on the substrate is compatible with the strongly basic conditions. While halogens can sometimes undergo lithium-halogen exchange, under controlled conditions, the Wittig rearrangement is expected to be the primary pathway. nih.gov

| Reactant | Reagents and Conditions | Product | Reaction Type |

|---|---|---|---|

| This compound | 1. n-BuLi, THF, rt 2. H₃O⁺ | (4-Bromo-2-methylphenyl)(phenyl)methanol | mdpi.comresearchgate.net-Wittig Rearrangement |

This rearrangement provides a valuable synthetic route for the formation of specific, isomerically pure diarylmethanols, which can be challenging to synthesize through other methods like Grignard reactions due to regioselectivity issues. nih.gov The reaction's success is dependent on the stability of the intermediate carbanion and the migratory aptitude of the groups attached to the ether oxygen. organic-chemistry.org

Applications in Complex Molecule Synthesis

Role as an Intermediate in Organic Synthesis

As a synthetic intermediate, 1-(Benzyloxy)-4-bromo-2-methylbenzene offers chemists a stable yet reactive scaffold. The benzyl (B1604629) ether serves as a robust protecting group for the phenolic hydroxyl, which can be cleaved under specific conditions in later synthetic stages. The bromine atom is the primary site for carbon-carbon bond formation through various cross-coupling reactions, making it an ideal precursor for constructing more elaborate molecular architectures.

The structural motif of a substituted phenol (B47542) is common in many natural products and pharmaceutically active molecules. This compound serves as a key starting material for accessing these compounds. The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. researchgate.netresearchgate.net

This reaction allows for the introduction of diverse organic fragments at the bromine position. Following the coupling step, the benzyl protecting group can be removed (debenzylation) to reveal the free phenol, a functional group often crucial for the biological activity of the target molecule. This two-step sequence—coupling followed by deprotection—is a common strategy in the synthesis of bioactive substituted phenols and biphenyl (B1667301) compounds. researchgate.net Halogenated benzoate (B1203000) and benzyloxy derivatives, in general, are recognized as an interesting class of compounds with potential antimicrobial and anticancer activities. scispace.com The Suzuki cross-coupling methodology has been successfully used to synthesize a wide range of 3- and 5-substituted 2-pyrones that exhibit significant inhibitory activity against bacteria, yeasts, and fungi. nih.gov

Table 1: Key Reactions in the Synthesis of Bioactive Scaffolds

| Reaction Type | Role of this compound | Reagents/Conditions | Resulting Structure |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl halide source | Arylboronic acid, Pd catalyst, Base | Biphenyl derivative |

| Debenzylation | Protected phenol | H₂, Pd/C or BBr₃ | Free phenol derivative |

Macrocycles, large ring structures containing 12 or more atoms, are prevalent in many clinically approved drugs and natural products. Their synthesis is a significant challenge that often relies on an efficient intramolecular cyclization step. nih.gov While direct synthesis of a macrocycle using this compound is not extensively documented, its structure is well-suited for such applications based on established synthetic strategies. cam.ac.ukresearchgate.net

The compound can be incorporated into a long linear precursor, providing a rigid, aromatic segment. The bromine atom can then serve as a reactive site for intramolecular ring-closing reactions, such as Ullmann or Buchwald-Hartwig couplings, to form the macrocyclic ring. nih.gov This strategy allows for the creation of complex three-dimensional structures with defined shapes and functionalities, which are often required for potent biological activity.

Fluorescent probes are molecules designed to detect specific analytes or environmental changes through a change in their light-emitting properties. The core of a fluorescent molecule, or fluorophore, typically consists of an extended, conjugated π-electron system. This compound can act as a precursor to such systems.

Through cross-coupling reactions at the bromine position (e.g., Suzuki, Heck, or Sonogashira couplings), various unsaturated groups can be attached to the benzene (B151609) ring, extending the conjugation and creating the photophysical properties required for fluorescence. The protected phenol group is also significant, as phenols are integral components of many well-known fluorescent dyes. After the core fluorophore is constructed, the benzyl group can be removed, and the resulting hydroxyl group can be further functionalized, for instance, to attach a recognition element for a specific biological target.

Synthetic Precursor for Advanced Materials

Beyond its role in medicinal chemistry, this compound is a potential precursor for the synthesis of advanced materials, including polymers and specialty chemicals with unique properties.

The synthesis of functional polymers often requires monomers with specific reactive groups. While not a conventional monomer itself, this compound can be chemically modified to become one. For example, palladium-catalyzed reactions can convert the bromo-substituent into a polymerizable group like a vinyl (for addition polymerization) or a boronic ester.

Alternatively, it could be used in step-growth polymerization. A prominent example is Suzuki polycondensation, where bifunctional monomers (e.g., a dibromo-aromatic and an aromatic-bis(boronic acid)) are reacted to form conjugated polymers. These materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The benzyloxy group could be retained in the final polymer to tune its solubility and processing characteristics or removed to create a phenolic polymer with different properties.

Specialty chemicals are valued for their function rather than their composition. This compound can be a precursor to materials with specific optical or biological functions. An example is the synthesis of liquid crystals. Research has shown that related structures, such as 4-benzyloxyphenyl derivatives, can be incorporated into calamitic (rod-shaped) molecules that exhibit liquid crystalline phases. nih.gov These materials have applications in display technologies. The synthesis involves using the benzyloxyphenyl unit as a core and attaching other aromatic rings and aliphatic chains through ester linkages to achieve the required molecular geometry. nih.gov

Furthermore, its role as a precursor to bioactive molecules can also be viewed through the lens of specialty chemicals, where the final products are designed for high-value applications in the pharmaceutical or agrochemical industries. scispace.comnih.gov

Spectroscopic and Computational Analysis in Research

Advanced Spectroscopic Characterization for Mechanistic Elucidation

Spectroscopic analysis is fundamental to confirming the identity and purity of 1-(Benzyloxy)-4-bromo-2-methylbenzene. Each technique offers a unique piece of the structural puzzle, from the carbon-hydrogen framework to the characteristic vibrations of its bonds and its behavior upon ionization.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most

Computational Chemistry and Modeling

Molecular Docking Studies for Biological Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. nih.gov This technique is crucial for understanding the structural basis of a compound's biological activity and is widely used to screen virtual libraries of compounds for potential drug candidates.

Research on compounds structurally related to this compound has demonstrated the utility of molecular docking in identifying potential biological targets. For instance, derivatives featuring the benzyloxybenzene scaffold have been investigated as inhibitors of enzymes like cholinesterases and monoamine oxidases, which are implicated in neurodegenerative diseases. researchgate.net Similarly, various bromo-substituted heterocyclic compounds have been docked against protein targets to evaluate their potential as anticancer or antimicrobial agents. nih.govscispace.com

Table 1: Representative Molecular Docking Studies of Related Derivatives

| Derivative Class | Protein Target | Key Findings |

|---|---|---|

| Benzyloxy Chalcones | Monoamine Oxidase B (MAO-B) | The benzyloxy group at the para position of the B-ring was found to enhance MAO-B inhibition through interactions in the enzyme's active site. nih.govresearchgate.net |

| 1-Benzyl-5-bromo-indolin-2-ones | Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Docking studies helped identify the binding mode of these derivatives within the VEGFR2 active site, guiding the design of novel anticancer agents. nih.gov |

| Halogenated Benzoates | Fungal Proteins | A methyl 4-bromo-2-fluorobenzoate compound was docked against a fungal protein, predicting potential antifungal activity through hydrogen bond formation. scispace.com |

Pharmacophore Modeling for Derivative Design

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to exert a specific biological effect. acs.org This model serves as a template for designing new molecules with improved potency and selectivity. A pharmacophore model typically includes features like hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.

The benzyloxy moiety is recognized as a significant pharmacophore in the design of certain enzyme inhibitors. researchgate.net Studies focused on developing inhibitors for monoamine oxidase B (MAO-B), a key target in Parkinson's disease treatment, have identified the benzyloxy group as a critical component. It provides essential hydrophobic interactions within a specific region of the enzyme's active site. researchgate.net By understanding the role of this "benzyloxy pharmacophore," researchers can design new derivatives where this group is optimally positioned to maximize inhibitory activity. nih.govresearchgate.net

For example, a pharmacophore model for a class of MAO-B inhibitors might consist of:

A hydrophobic region to accommodate the benzyloxy group.

An aromatic ring system.

A hydrogen bond acceptor.

This model can then be used to screen databases for other compounds that match these features or to guide the chemical synthesis of novel derivatives. acs.org

Prediction of ADMET Properties (if applicable to derivatives)

Before a potential drug candidate can advance to clinical trials, its pharmacokinetic profile must be evaluated. This involves assessing its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). In the early stages of drug discovery, these properties are often predicted using computational (in silico) models, which saves significant time and resources by flagging compounds with poor profiles. researchgate.netresearchgate.net

For derivatives of this compound, various online tools and software can predict key ADMET parameters:

Absorption: Evaluates properties like gastrointestinal absorption and blood-brain barrier (BBB) permeability. This is often guided by physicochemical properties such as lipophilicity (LogP), molecular weight, and the number of hydrogen bond donors and acceptors, as described by frameworks like Lipinski's Rule of Five. nih.govlaurinpublishers.com

Distribution: Predicts how a compound will distribute throughout the body, including its binding to plasma proteins.

Metabolism: Foresees which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. Inhibition of these enzymes can lead to adverse drug-drug interactions. researchgate.net

Excretion: Estimates the route and rate of elimination from the body.

Toxicity: Predicts potential toxic liabilities, such as hepatotoxicity (liver damage), carcinogenicity, and mutagenicity. nih.gov

Table 2: Typical In Silico ADMET Predictions for Small Molecule Derivatives

| ADMET Parameter | Description | Desired Range/Outcome |

|---|---|---|

| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and oral bioavailability. | Molecular Weight < 500 Da; LogP < 5; H-bond donors < 5; H-bond acceptors < 10. |

| Gastrointestinal (GI) Absorption | Prediction of absorption from the gut into the bloodstream. | High |

| Blood-Brain Barrier (BBB) Permeation | Predicts if the compound can cross the BBB to act on the central nervous system. | Yes/No (depending on the therapeutic target) |

| CYP450 Inhibition | Predicts if the compound inhibits major metabolic enzymes (e.g., CYP2D6, CYP3A4). | Non-inhibitor is preferred to avoid drug interactions. |

| Hepatotoxicity | Predicts the potential for the compound to cause drug-induced liver injury. | Low or no risk |

These predictive models are essential for optimizing the benzyloxy-bromo-methylbenzene scaffold, allowing chemists to modify the structure to enhance its drug-like properties while minimizing potential liabilities. niscpr.res.in

Derivatization and Structure Activity Relationship Sar Studies

Synthesis of Analogues and Derivatives

The synthesis of analogues from "1-(Benzyloxy)-4-bromo-2-methylbenzene" can be systematically approached by modifying its three key structural components.

The benzylic methyl group is a prime site for functionalization due to the resonance stabilization of intermediates at this position. masterorganicchemistry.comlibretexts.org Common modifications include oxidation and halogenation, which introduce new functionalities for further derivatization.

Benzylic Bromination: The methyl group can be selectively halogenated using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). chadsprep.comyoutube.com This reaction proceeds via a benzylic radical intermediate, which is stabilized by the adjacent aromatic ring, leading to the formation of "1-(benzyloxy)-4-bromo-2-(bromomethyl)benzene". This derivative is a versatile intermediate for introducing various nucleophiles.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the methyl group to a carboxylic acid. masterorganicchemistry.com This transformation yields "5-(benzyloxy)-2-bromobenzoic acid," introducing a carboxyl group that can be converted into esters, amides, and other derivatives.

Table 1: Examples of Methyl Group Modifications

| Starting Material | Reagents and Conditions | Product | Functional Group Introduced |

|---|---|---|---|

| This compound | NBS, AIBN, CCl₄, reflux | 1-(Benzyloxy)-4-bromo-2-(bromomethyl)benzene | Bromomethyl (-CH₂Br) |

| This compound | KMnO₄, H₂O, heat | 5-(Benzyloxy)-2-bromobenzoic acid | Carboxylic Acid (-COOH) |

The bromine atom on the aromatic ring serves as a versatile handle for introducing a wide array of substituents through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. acs.org

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound (e.g., a boronic acid or ester). nih.govrsc.orgnih.gov This method is highly effective for synthesizing biaryl compounds or introducing alkyl, alkenyl, or alkynyl groups at the 4-position of the benzene (B151609) ring.

Buchwald-Hartwig Amination: This is a powerful method for forming carbon-nitrogen bonds. libretexts.orgwikipedia.org It involves the palladium-catalyzed coupling of the aryl bromide with a primary or secondary amine, providing access to a wide range of substituted aniline (B41778) derivatives. This is a key step in synthesizing precursors for Schiff base ligands.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form internal alkynes. organic-chemistry.orgresearchgate.netnih.gov These products can undergo further transformations, serving as valuable synthetic intermediates.

Table 2: Aromatic Ring Functionalization via Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst/Ligand System | Product Example | Bond Formed |

|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂, PCy₃·HBF₄ | 4-(Benzyloxy)-2-methyl-1,1'-biphenyl | C(sp²)-C(sp²) |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, XantPhos | N-(4-(Benzyloxy)-2-methylphenyl)aniline | C(sp²)-N |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 1-(Benzyloxy)-2-methyl-4-(phenylethynyl)benzene | C(sp²)-C(sp) |

The benzyloxy group can be cleaved and replaced with other ether or ester functionalities to probe the influence of the ether substituent's steric and electronic properties.

Debenzylation: The benzyl (B1604629) ether can be cleaved through catalytic hydrogenolysis (e.g., using H₂ over a palladium catalyst) to yield the corresponding phenol (B47542), "4-bromo-2-methylphenol". nih.gov

Re-etherification/Esterification: The resulting phenol is a versatile intermediate that can be reacted with various electrophiles. For instance, Williamson ether synthesis with different alkyl halides (e.g., ethyl iodide, methyl iodide) in the presence of a base (e.g., K₂CO₃) can generate a library of aryl ethers.

Table 3: Modifications of the Benzyloxy Moiety

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1. Debenzylation | This compound | H₂, Pd/C, Ethanol | 4-Bromo-2-methylphenol (B185452) | Unmasking the phenolic hydroxyl group |

| 2. Re-etherification | 4-Bromo-2-methylphenol | CH₃I, K₂CO₃, Acetone (B3395972) | 1-Bromo-4-methoxy-2-methylbenzene | Introduction of a smaller alkoxy group |

| 2. Re-etherification | 4-Bromo-2-methylphenol | Ethyl iodide, K₂CO₃, Acetone | 1-Bromo-4-ethoxy-2-methylbenzene | Introduction of a different alkoxy group |

Exploration of Substituent Effects on Reactivity and Selectivity

The existing substituents on the "this compound" ring—benzyloxy, methyl, and bromo groups—exert significant electronic and steric effects that govern the reactivity and regioselectivity of further transformations. msu.edu

Activating and Directing Effects: Both the benzyloxy (-OBn) and methyl (-CH₃) groups are electron-donating groups (EDGs). studymind.co.uk They activate the aromatic ring towards electrophilic aromatic substitution, making it more nucleophilic than benzene itself. They are ortho, para-directors. uomustansiriyah.edu.iq In this molecule, the positions ortho to the powerful activating benzyloxy group (positions 3 and 5) and ortho/para to the methyl group are the most activated. The position para to the benzyloxy group is blocked by the bromine atom. Therefore, electrophilic substitution would be strongly directed to position 5, which is ortho to the benzyloxy group and meta to the methyl group.

Steric Hindrance: The benzyloxy group is sterically bulky, which can influence the approach of reagents. youtube.com For instance, in reactions involving the adjacent methyl group or the ortho position (position 3), steric hindrance from the benzyloxy group might reduce reaction rates or favor attack at less hindered sites.

Reactivity in Cross-Coupling: The carbon-bromine bond is the primary reactive site for palladium-catalyzed cross-coupling reactions. The electronic nature of the other substituents can modulate the rate of the oxidative addition step, which is often rate-limiting. acs.org The electron-donating benzyloxy and methyl groups can slightly decrease the rate of oxidative addition compared to an unsubstituted bromobenzene (B47551) by increasing the electron density on the ring. However, these reactions are generally robust and high-yielding.

Design and Synthesis of Ligands for Catalytic Applications (e.g., Schiff bases)

"this compound" is a valuable precursor for synthesizing ligands, particularly Schiff bases, which are widely used in coordination chemistry and catalysis. nih.govinternationaljournalcorner.com The synthesis involves converting the aryl bromide into an aniline, which is then condensed with an aldehyde.

A plausible synthetic route begins with the amination of "this compound". Using the Buchwald-Hartwig amination with an ammonia (B1221849) equivalent (or a protected amine followed by deprotection), "4-(benzyloxy)-2-methylaniline" can be synthesized. rsc.orgacs.org

This aniline derivative can then be condensed with a suitable aldehyde, such as salicylaldehyde (B1680747) or a substituted derivative, to form a Schiff base ligand. researchgate.netscispace.com The reaction is typically carried out by refluxing the aniline and aldehyde in an alcoholic solvent. The resulting Schiff base, for example, "(E)-2-(((4-(benzyloxy)-2-methylphenyl)imino)methyl)phenol," possesses multiple coordination sites (the imine nitrogen and the phenolic oxygen) and can chelate to various metal ions. The steric and electronic properties of these ligands can be fine-tuned by modifying the substituents on either the aniline or aldehyde fragment, making them highly valuable for developing new metal complexes with specific catalytic activities.

Table 4: Synthesis of a Schiff Base Ligand

| Step | Starting Material | Reagents and Conditions | Product | Class of Compound |

|---|---|---|---|---|

| 1 | This compound | NH₃ (or equivalent), Pd catalyst, base | 4-(Benzyloxy)-2-methylaniline | Aryl Amine |

| 2 | 4-(Benzyloxy)-2-methylaniline + Salicylaldehyde | Ethanol, reflux | (E)-2-(((4-(benzyloxy)-2-methylphenyl)imino)methyl)phenol | Schiff Base Ligand |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(Benzyloxy)-4-bromo-2-methylbenzene, and how can reaction efficiency be monitored?

- Methodology :

- Benzylation : Start with 4-bromo-2-methylphenol. Protect the hydroxyl group via benzylation using benzyl bromide and a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) under reflux .

- Monitoring : Track reaction progress using thin-layer chromatography (TLC) or in situ NMR to confirm benzyloxy group incorporation.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) to isolate the product. Yield optimization may require adjusting stoichiometry or reaction time .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Techniques :

- NMR : ¹H and ¹³C NMR to confirm substituent positions. For example, the benzyloxy group’s methylene protons appear as a singlet (~δ 4.9–5.1 ppm), while aromatic protons show splitting patterns consistent with substitution .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths and angles, critical for unambiguous structural confirmation. SHELX software is widely used for refinement .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₁₄H₁₃BrO₂) via exact mass determination .

Advanced Research Questions

Q. How can Pd-catalyzed cross-coupling reactions be optimized for functionalizing the bromine substituent in this compound?

- Optimization Strategies :

- Catalyst Selection : Use Pd(PPh₃)₄ or Pd(dba)₂ with ligands like XPhos for Suzuki-Miyaura coupling. Adjust catalyst loading (1–5 mol%) to balance cost and efficiency .

- Solvent/Base : Employ toluene/EtOH mixtures with Na₂CO₃ or Cs₂CO₃ to enhance reactivity. Microwave-assisted heating can reduce reaction time .

- Substrate Scope : Test arylboronic acids with varying electronic properties to assess coupling efficiency. Steric hindrance from the 2-methyl group may require longer reaction times .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Approaches :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers. The bromine atom’s σ* orbital is a key site for nucleophilic attack .

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways. Polar solvents stabilize transition states in SNAr mechanisms .

- Hammett Plots : Correlate substituent effects (e.g., benzyloxy’s electron-donating nature) with reaction rates to predict regioselectivity .

Q. How to address contradictory results in regioselectivity during electrophilic substitution reactions of this compound?

- Resolution Strategies :

- Directing Group Analysis : The bromine atom is a meta-director, while the benzyloxy group is para/ortho-directing. Competing effects may lead to mixed products; use low-temperature kinetics to favor one pathway .

- Protecting Groups : Temporarily convert the benzyloxy group to a less-directing moiety (e.g., silyl ether) to isolate bromine’s influence .

- Isotopic Labeling : Use ²H or ¹³C labeling to track substitution patterns via NMR or MS .

Q. What strategies can be employed to minimize byproduct formation during the synthesis of derivatives of this compound?

- Mitigation Methods :

- Temperature Control : Lower reaction temperatures reduce undesired side reactions (e.g., debenzylation during coupling) .

- Catalyst Tuning : Switch to Pd/C or Ni-based catalysts for selective cross-coupling while suppressing homocoupling .

- Workup Protocols : Use aqueous washes (e.g., NH₄Cl) to remove unreacted boronic acids or metal residues .

Q. How to resolve challenges in crystallizing this compound for X-ray diffraction studies?

- Crystallization Tips :

- Solvent Selection : Slow evaporation from ethanol/dichloromethane (1:1) promotes crystal growth. Add a seed crystal if nucleation is sluggish .

- Refinement : Use SHELXL for anisotropic displacement parameters. Check for disorder in the benzyl group; apply restraints if necessary .

- Data Collection : Collect high-resolution data (≤ 0.8 Å) to resolve heavy atom (Br) positions accurately .

Safety and Compliance

Q. What are the key safety considerations when handling this compound in the laboratory?

- Protocols :

- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation .

- Waste Disposal : Halogenated waste containers for brominated byproducts. Neutralize acidic/basic residues before disposal .

- Spill Management : Absorb spills with vermiculite, then treat with 10% sodium thiosulfate to reduce bromine toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.